molecular formula C6H7N3O2 B1384451 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one CAS No. 92914-72-2

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one

Cat. No. B1384451
CAS RN: 92914-72-2
M. Wt: 153.14 g/mol
InChI Key: MMDQJJBEZBXWHE-UHFFFAOYSA-N
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Description

“3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one” is a chemical compound with the CAS Number: 1241704-11-9 . It has a molecular weight of 153.14 and its molecular formula is C6H7N3O2 . This compound is a versatile chemical with immense potential in scientific research.


Molecular Structure Analysis

The IUPAC name of this compound is (3E)-3-[amino(hydroxyamino)methylene]-2(3H)-pyridinone . The InChI code is 1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,9,11H,7H2/b5-4+ . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Multifunctionalized Heterocyclic Compounds : The compound is used in the synthesis of multifunctionalized tetrahydropyridines, dihydropyridin-4(1H)-ones, and pyridine derivatives. These compounds are crucial in medicinal chemistry for synthesizing bioactive compounds like cis,cis-4,5-dihydroxy-2-phenylpiperidine and trans,trans-4-amino-5-hydroxy-2-phenylpiperidine (Lei et al., 2013).
  • Applications in Alkaloid Synthesis : This chemical serves as a versatile intermediate in the synthesis of indolizidine and quinolizidine alkaloids. Different approaches to its synthesis and applications in natural product synthesis have been explored (Seki & Georg, 2014).

Novel Syntheses and Derivatives

  • Pyrrolidines and Piperidines Synthesis : A method based on oxidative decarboxylation-beta-iodination of amino acids has been developed to synthesize 2,3-disubstituted pyrrolidines and piperidines. These products are precursors to several natural products (Boto et al., 2001).
  • Enantioselective Synthesis : The compound is instrumental in the enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes, expanding the utility in preparing diverse 2,3-dihydropyridin-4(1H)-ones (Ranade & Georg, 2014).
  • Triazine Derivatives Synthesis : This compound is used in one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives through sequential aza-Wittig/cycloaddition/ring-transformation reactions (Okawa et al., 1997).

Medicinal Chemistry and Pharmaceutical Applications

  • Antihypertensive Effects : Some derivatives of this compound have been synthesized and evaluated for their antihypertensive effects in rats, showing potential as antihypertensive drugs (Kobayashi et al., 1995).
  • Met Kinase Inhibitor : Derivatives of this compound have been identified as selective and efficacious inhibitors of the Met kinase superfamily, with one particular analogue showing promise in clinical trials for cancer treatment (Schroeder et al., 2009).

Photophysical and Electrochemical Studies

  • Photophysical and Electrochemical Properties : The compound has been studied for its photophysical and electrochemical properties, showing potential applications in optoelectronic devices (Roushdy et al., 2019).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product link provided by the supplier . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDQJJBEZBXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=O)C(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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